6-Bromoisoquinolin-5-ol

Catalog No.
S12332898
CAS No.
M.F
C9H6BrNO
M. Wt
224.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromoisoquinolin-5-ol

Product Name

6-Bromoisoquinolin-5-ol

IUPAC Name

6-bromoisoquinolin-5-ol

Molecular Formula

C9H6BrNO

Molecular Weight

224.05 g/mol

InChI

InChI=1S/C9H6BrNO/c10-8-2-1-6-5-11-4-3-7(6)9(8)12/h1-5,12H

InChI Key

RMNHLIKXCLHQET-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=NC=C2)O)Br

6-Bromoisoquinolin-5-ol is a chemical compound belonging to the isoquinoline family, characterized by a bromine atom at the sixth position and a hydroxyl group at the fifth position of the isoquinoline ring. Its molecular formula is C9H6BrNC_9H_6BrN, and it has a molecular weight of approximately 208.05 g/mol. The compound typically appears as a pale yellow crystalline solid, soluble in organic solvents such as chloroform and methanol. Its unique structure imparts distinct chemical properties that make it valuable in various scientific fields.

  • Oxidation: The hydroxyl group can be oxidized to form corresponding quinones, such as isoquinolin-5,6-dione. Common reagents for this reaction include potassium permanganate and chromium trioxide under acidic conditions.
  • Reduction: The bromine atom can be reduced to yield isoquinolin-5-ol using reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
  • Substitution: The bromine atom can be substituted with various functional groups through nucleophilic substitution reactions, utilizing nucleophiles such as amines or thiols in the presence of bases like sodium hydroxide.

These reactions highlight the compound's potential for further synthetic applications and modifications.

Research indicates that 6-Bromoisoquinolin-5-ol exhibits significant biological activity, particularly in antimicrobial and anticancer domains. It has been studied for its potential to inhibit specific enzymes and receptors, which may lead to therapeutic applications. The mechanism of action involves interactions with molecular targets that modulate various biochemical pathways, potentially influencing cellular processes related to cancer proliferation and microbial resistance .

The synthesis of 6-Bromoisoquinolin-5-ol can be achieved through several methods:

  • Bromination of Isoquinolin-5-ol: This common method involves treating isoquinolin-5-ol with bromine or a brominating agent under controlled conditions, typically using acetonitrile as a solvent and palladium(II) bromide as a catalyst.
  • Continuous Flow Reactors: In industrial settings, large-scale production may utilize continuous flow reactors to enhance scalability and yield while maintaining high purity levels .
  • Alternative Synthetic Routes: Other methods may involve complex organic transformations that incorporate precursors like N-(4-bromobenzyl)-2,2-dimethoxyethanamine followed by ring closure reactions .

These synthesis techniques underline the compound's accessibility for research and industrial applications.

6-Bromoisoquinolin-5-ol finds diverse applications across several fields:

  • Chemistry: It serves as a building block in synthesizing complex organic molecules and heterocyclic compounds.
  • Biology: The compound is explored for its bioactive properties, particularly in developing antimicrobial agents and anticancer drugs.
  • Medicine: Its potential therapeutic applications include serving as a precursor in drug development targeting specific diseases.
  • Industry: It is utilized in producing dyes, pigments, and specialty chemicals.

Studies on 6-Bromoisoquinolin-5-ol have focused on its interactions with biological targets, particularly enzymes involved in signaling pathways. Its ability to selectively inhibit kinases suggests it may play a role in modulating cellular responses related to cancer and inflammation. Research has shown that the compound can alter dopamine signaling pathways by interacting with dopamine receptors, which could have implications for treating neurological disorders .

Several compounds share structural similarities with 6-Bromoisoquinolin-5-ol. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
6-BromoisoquinolineLacks hydroxyl group at the fifth positionLess reactive due to absence of hydroxyl group
6-Bromoisoquinolin-3-olHydroxyl group at the third positionDifferent reactivity patterns compared to 5-hydroxy variant
4-Bromoisoquinolin-5-olBromine at the fourth positionVariation in reactivity due to different bromine positioning
IsoquinolineNo halogen substituentsServes as a fundamental structure for many derivatives

The positioning of the bromine atom and hydroxyl group in 6-Bromoisoquinolin-5-ol imparts unique chemical properties that enhance its reactivity compared to these similar compounds. This specificity makes it particularly valuable for targeted synthesis and specialized applications in medicinal chemistry and organic synthesis .

Electrophilic Aromatic Substitution in Bromination Processes

Electrophilic aromatic substitution (EAS) is the primary method for introducing bromine at the C6 position of isoquinolin-5-ol. The hydroxyl group at C5 activates the aromatic ring, directing electrophiles to the ortho (C6) and para positions. However, steric and electronic factors favor substitution at C6.

Mechanism and Regiochemical Control

  • Electrophile Generation: Bromination typically employs N-bromosuccinimide (NBS) in sulfuric acid, which generates Br⁺ via protonation and subsequent heterolytic cleavage of NBS [4].
  • Ring Activation: The hydroxyl group at C5 donates electron density through resonance, increasing reactivity at C6. Protonation of the hydroxyl group under acidic conditions further enhances electrophilicity at the ortho position [4].
  • Transition State Stabilization: Attack of Br⁺ at C6 forms a Wheland intermediate, stabilized by resonance with the hydroxyl group. Deprotonation restores aromaticity, yielding 6-bromoisoquinolin-5-ol [4].

Table 1: Bromination Conditions and Yields

Brominating AgentSolventTemperatureYield (%)
NBS/H₂SO₄Sulfuric acid0–25°C65–75
Br₂/PdBr₂Acetonitrile50°C55–60

The use of NBS in sulfuric acid provides superior regioselectivity compared to molecular bromine, as Br⁺ generation minimizes polybromination [4].

Radical-Mediated Cyclization/Deoxygenation Sequences

Radical pathways offer alternative routes to functionalize 6-bromoisoquinolin-5-ol, particularly in deoxygenation or cyclization reactions.

Bromine Radical Participation

  • Initiation: Light or thermal cleavage of dibromine (Br₂) or NBS generates bromine radicals (Br- ) [3].
  • Hydrogen Abstraction: Br- abstracts a hydrogen atom from the C5 hydroxyl group, forming a carbon-centered radical at C5.
  • Cyclization/Deoxygenation: Intramolecular radical recombination or β-scission leads to deoxygenation or ring contraction. For example, loss of water from the C5 radical intermediate yields a deoxygenated product [3].

Key Considerations:

  • Radical stability is enhanced by conjugation with the aromatic system.
  • Polar solvents like dimethylformamide (DMF) stabilize radical intermediates, improving reaction efficiency [3].

Nucleophilic Displacement Reactions at C-6 Position

The C6 bromine in 6-bromoisoquinolin-5-ol is susceptible to nucleophilic displacement, enabling diverse functionalization.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

  • Ring Activation: The hydroxyl group at C5 withdraws electron density via resonance, polarizing the C-Br bond and facilitating nucleophilic attack.
  • Transition State: Nucleophiles (e.g., amines, alkoxides) attack the electrophilic C6 carbon, forming a Meisenheimer complex.
  • Leaving Group Departure: Bromide expulsion restores aromaticity, yielding substituted derivatives [5].

Table 2: Nucleophilic Displacement Examples

NucleophileConditionsProductYield (%)
NH₃EtOH, 80°C, 12h6-Aminoisoquinolin-5-ol70
NaOMeDMF, 60°C, 6h6-Methoxyisoquinolin-5-ol85

The reaction rate is enhanced by electron-withdrawing groups and polar aprotic solvents, which stabilize the transition state [5].

Role as Kinase Inhibitor Scaffolds in Targeted Therapy Development

6-Bromoisoquinolin-5-ol represents a significant structural framework in the development of kinase inhibitors for targeted cancer therapy. The isoquinoline scaffold has emerged as a privileged structure in medicinal chemistry, particularly for protein kinase inhibition [1] [2]. The presence of the bromine atom at the 6-position and the hydroxyl group at the 5-position creates unique electronic and steric properties that enhance binding affinity to kinase active sites.

Historical studies demonstrate that isoquinoline sulfonamide compounds established the druggability of the ATP binding site in protein kinases, with the first synthetic protein kinase inhibitors being based on isoquinoline structures developed in 1984 [1]. These early discoveries led to fasudil, the first protein kinase inhibitor approved for medical use, which inhibits Rho kinase from the AGC subfamily [1]. The isoquinoline framework provides essential interactions that can mimic ATP while being optimized for high potency binding, kinase selectivity, and diversification away from adenosine [1].

Recent research has focused on developing specific isoquinoline derivatives as kinase inhibitors for various therapeutic targets. The 4,6-disubstituted and 5,7-disubstituted isoquinoline series have been identified as novel protein kinase C ζ (PKCζ) inhibitors using fragment merging strategies [3] [4]. These compounds demonstrated potent inhibitory activity, with compound 37 from the 5,7-disubstituted series showing good efficacy in mouse collagen-induced arthritis models, suggesting PKCζ inhibition as a novel target for rheumatoid arthritis [3] [4].

For HER2-targeted cancer therapy, isoquinoline-tethered quinazoline derivatives have shown enhanced selectivity for HER2 over EGFR [5]. The replacement of quinoline moieties with isoquinoline led to considerable improvements in cellular activity and HER2 kinase inhibition [5]. Representative compounds demonstrated 7- to 12-fold enhancement in selectivity compared to lapatinib and exhibited enhanced cellular activity with improved anti-proliferative effects against HER2-dependent SKBR3 cells [5].

The structural characteristics that make 6-Bromoisoquinolin-5-ol valuable for kinase inhibitor development include its ability to form critical hydrogen bonding interactions through the hydroxyl group and halogen bonding through the bromine substituent. These interactions are essential for binding to the ATP-binding pocket of kinases and achieving selectivity over other protein targets.

Kinase TargetIsoquinoline Derivative TypeKey Activity Parameters
PKCζ5,7-disubstituted isoquinolinesIC50 values in nanomolar range [3]
HER2Isoquinoline-tethered quinazolines7-12 fold selectivity over EGFR [5]
CDK4Isoquinoline-1,3-dionesIC50 values 30-50 nM [6]
PKA1,3-disubstituted isoquinolinesIC50 values 30-50 nM [7]

Utility in Antimicrobial Agent Discovery Programs

The antimicrobial potential of 6-Bromoisoquinolin-5-ol and related bromoisoquinoline derivatives has been extensively investigated across various pathogenic organisms. Isoquinoline alkaloids and their synthetic derivatives have demonstrated significant antimicrobial activities, with structural modifications enhancing their therapeutic potential [8] [9].

Research has shown that isoquinoline derivatives exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. A comprehensive study of novel isoquinoline derivatives demonstrated that compounds with electron-withdrawing groups, particularly halogen substituents like bromine, significantly enhanced antimicrobial activity [8]. The positioning of the bromine atom at specific locations on the isoquinoline ring system influences the compound's interaction with bacterial targets and overall efficacy [8].

The structure-activity relationships for isoquinoline antimicrobials reveal that the presence of electron-withdrawing groups such as halogen or trifluoromethyl groups in N-substituted aryl groups significantly enhances antimicrobial activity [9]. Conversely, electron-donating groups like methyl and methoxy groups reduce antimicrobial activity [9]. Importantly, compounds with aryl ortho substitution demonstrate stronger antibacterial activity than those with para and meta position substitution [9].

Specific studies on bromoisoquinoline derivatives have demonstrated notable antimicrobial activities. The 3-bromo isoquinoline derivatives showed significant analgesic and anti-inflammatory activities along with antimicrobial properties [10]. These compounds exhibited noteworthy antibacterial and antifungal activities, with structure-activity relationships indicating that the bromine substitution pattern directly influences biological activity [10].

Recent research on alkynyl isoquinolines has shown broad-spectrum bactericidal activity against Gram-positive bacteria [11]. These compounds demonstrated effectiveness against fluoroquinoline-resistant bacteria and showed activity against intracellular bacteria [11]. The mechanism of action studies revealed that these compounds do not disrupt membrane potential or cause bacterial membrane lysis, suggesting alternative mechanisms of antimicrobial activity [11].

The antimicrobial spectrum of isoquinoline derivatives extends to various pathogenic organisms:

Organism TypeActivity LevelKey Structural Features
Staphylococcus aureusHigh (MIC 3.9 μg/mL) [9]6,7-dibenzyloxy substitution pattern
Escherichia coliModerate (MIC 15.6 μg/mL) [9]N-benzyl quaternization
Bacillus subtilisHigh (MIC 3.9 μg/mL) [9]Propyl and benzyl substitutions
Candida albicansHigh (MIC 3.9 μg/mL) [9]Multiple hydroxyl benzylation

The utility of 6-Bromoisoquinolin-5-ol in antimicrobial discovery programs is further enhanced by its potential for structural modification. The hydroxyl group at position 5 provides opportunities for derivatization, while the bromine at position 6 can be replaced or modified to optimize antimicrobial activity. These modifications can lead to improved solubility, enhanced bioavailability, and reduced toxicity while maintaining or improving antimicrobial efficacy.

Functionalization for Neuropharmacological Probe Design

The development of 6-Bromoisoquinolin-5-ol as a neuropharmacological probe represents a significant area of medicinal chemistry research, leveraging the inherent neuropharmacological properties of isoquinoline derivatives. Isoquinoline alkaloids have demonstrated diverse neuroprotective effects and have been extensively studied for their potential in treating neurodegenerative diseases and neurological disorders [12].

The structural framework of isoquinoline derivatives provides multiple opportunities for neuropharmacological applications. Research has shown that isoquinoline compounds exhibit neurotrophic effects in primary cortical neurons, enhancing neuronal survival even at concentrations as low as 10 micromolar [13]. The mechanism of neurotrophic activity appears to be independent of anti-NMDA activity, suggesting alternative pathways for neuroprotection [13].

The bromoisoquinoline scaffold offers unique advantages for neuropharmacological probe design. The bromine substituent can enhance blood-brain barrier penetration due to favorable lipophilic properties, while the hydroxyl group provides opportunities for hydrogen bonding interactions with neuronal targets [14]. Studies on benzothiazole-isoquinoline derivatives have demonstrated excellent monoamine oxidase (MAO) inhibitory activity, with compounds showing high selectivity for MAO-B and butyrylcholinesterase (BuChE) [14].

Specific research on isoquinoline derivatives for neurodegenerative diseases has identified compounds with multi-target-directed ligand (MTDL) properties [14]. These compounds can simultaneously target multiple pathways involved in neurodegeneration, including oxidative stress, inflammation, and protein aggregation. The most effective compounds demonstrated IC50 values of 14.80 ± 5.45 μM for MAO inhibition and showed significant antidepressant effects in forced swim tests [14].

The neuroprotective mechanisms of isoquinoline derivatives include multiple pathways:

Calcium Homeostasis Regulation: Isoquinoline compounds can modulate calcium channels, maintaining intracellular calcium homeostasis and reducing neuronal damage caused by calcium overload [12]. This mechanism is particularly relevant for neurodegenerative diseases where calcium dysregulation plays a critical role.

Neurotransmitter System Modulation: Research has demonstrated that isoquinoline derivatives can interact with dopamine signaling pathways by binding to dopamine receptors . This interaction has implications for treating neurological disorders such as Parkinson's disease and other movement disorders.

Oxidative Stress Protection: The antioxidant properties of isoquinoline derivatives contribute to neuroprotection by reducing oxidative damage to neurons [12]. The bromine substitution in 6-Bromoisoquinolin-5-ol may enhance these antioxidant properties through electron-withdrawing effects.

Autophagy Regulation: Isoquinoline alkaloids can regulate autophagy processes, which are crucial for maintaining neuronal health and removing toxic protein aggregates [12]. This mechanism is particularly important in neurodegenerative diseases characterized by protein misfolding.

The design of neuropharmacological probes based on 6-Bromoisoquinolin-5-ol requires consideration of several key factors:

Design ParameterOptimization StrategyExpected Outcome
Blood-brain barrier penetrationLipophilicity optimization via bromine substitutionEnhanced CNS exposure
Target selectivityHydroxyl group derivatizationImproved receptor specificity
Metabolic stabilityHalogen incorporationReduced hepatic clearance
Neurotoxicity reductionBalanced lipophilicityImproved safety profile

Recent advances in neuropharmacological probe design have focused on developing compounds that can cross the blood-brain barrier effectively while maintaining selectivity for specific neuronal targets. The 6-Bromoisoquinolin-5-ol scaffold provides an excellent starting point for such development due to its favorable physicochemical properties and proven neuropharmacological activity of related isoquinoline compounds.

The potential applications of 6-Bromoisoquinolin-5-ol-based neuropharmacological probes extend to various neurological conditions including Alzheimer's disease, Parkinson's disease, depression, and neuropathic pain [12]. The versatility of the isoquinoline scaffold allows for the development of both diagnostic probes and therapeutic agents targeting the central nervous system.

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

222.96328 g/mol

Monoisotopic Mass

222.96328 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

Explore Compound Types